N~1~-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine
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Overview
Description
N~1~-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine is an organic compound characterized by the presence of a naphthalene ring, a long undecyl chain, and an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine typically involves the reaction of naphthalen-1-ylmethylamine with undecylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylmethyl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or the amine groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthalen-1-ylmethyl ketones, while reduction may produce naphthalen-1-ylmethylamines.
Scientific Research Applications
N~1~-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N1-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(naphthalen-1-yl)methanamine: This compound shares the naphthalene ring structure but differs in the length and nature of the alkyl chain.
N-(Cyano(naphthalen-1-yl)methyl)benzamides: These compounds have a similar naphthalene ring but contain a cyano group and benzamide moiety.
Uniqueness
N~1~-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine is unique due to its specific combination of a naphthalene ring, a long undecyl chain, and an ethane-1,2-diamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
627522-08-1 |
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Molecular Formula |
C24H38N2 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
N'-(naphthalen-1-ylmethyl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C24H38N2/c1-2-3-4-5-6-7-8-9-12-18-25-19-20-26-21-23-16-13-15-22-14-10-11-17-24(22)23/h10-11,13-17,25-26H,2-9,12,18-21H2,1H3 |
InChI Key |
BJBRNMDLMFZXSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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